5-Isobutoxypyrazine-2-carboxylic acid 5-Isobutoxypyrazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1286777-20-5
VCID: VC3000646
InChI: InChI=1S/C9H12N2O3/c1-6(2)5-14-8-4-10-7(3-11-8)9(12)13/h3-4,6H,5H2,1-2H3,(H,12,13)
SMILES: CC(C)COC1=NC=C(N=C1)C(=O)O
Molecular Formula: C9H12N2O3
Molecular Weight: 196.2 g/mol

5-Isobutoxypyrazine-2-carboxylic acid

CAS No.: 1286777-20-5

Cat. No.: VC3000646

Molecular Formula: C9H12N2O3

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

5-Isobutoxypyrazine-2-carboxylic acid - 1286777-20-5

Specification

CAS No. 1286777-20-5
Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
IUPAC Name 5-(2-methylpropoxy)pyrazine-2-carboxylic acid
Standard InChI InChI=1S/C9H12N2O3/c1-6(2)5-14-8-4-10-7(3-11-8)9(12)13/h3-4,6H,5H2,1-2H3,(H,12,13)
Standard InChI Key QZUUVFOJQCUTSO-UHFFFAOYSA-N
SMILES CC(C)COC1=NC=C(N=C1)C(=O)O
Canonical SMILES CC(C)COC1=NC=C(N=C1)C(=O)O

Introduction

Chemical Structure and Properties

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of 5-Isobutoxypyrazine-2-carboxylic acid based on computed and experimental data.

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₃
CAS Number1286777-20-5
PubChem CID64265554
Molecular Weight196.20 g/mol
IUPAC Name5-(2-methylpropoxy)pyrazine-2-carboxylic acid
XLogP3-AA1.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count4
Exact Mass196.08479225 Da
Topological Polar Surface Area72.3 Ų
Heavy Atom Count14
Complexity196

The moderate lipophilicity (XLogP3-AA = 1.3) suggests a balanced distribution between aqueous and organic phases, which can be advantageous for biological applications requiring membrane permeability. The presence of five hydrogen bond acceptors and one hydrogen bond donor enables the molecule to participate in multiple hydrogen bonding interactions, potentially enhancing its binding to biological targets. The topological polar surface area of 72.3 Ų indicates moderate polarity, which affects the compound's solubility, absorption, and distribution properties .

Spectroscopic Properties

Although specific spectroscopic data for 5-isobutoxypyrazine-2-carboxylic acid is limited in the available literature, characteristic spectral patterns can be inferred from related pyrazine derivatives. Pyrazine rings typically show characteristic signals in NMR spectroscopy, with aromatic protons displaying chemical shifts between δ 8.0-9.0 ppm in ¹H-NMR. The carboxylic acid proton commonly appears as a broad signal at δ 10-13 ppm, while the isobutoxy group would show distinctive patterns: a doublet for the methyl groups around δ 1.0 ppm, a multiplet for the methine proton around δ 2.0 ppm, and a doublet for the methylene protons adjacent to the oxygen atom at approximately δ 4.0 ppm.

Synthesis and Preparation Methods

Nucleophilic Aromatic Substitution

A viable synthetic route would involve nucleophilic aromatic substitution of a halogenated precursor such as 5-chloropyrazine-2-carboxylic acid or 5-bromopyrazine-2-carboxylic acid with isobutyl alcohol under basic conditions. This approach is analogous to synthetic routes used for similar pyrazine derivatives where halogens serve as good leaving groups for nucleophilic substitution, particularly when activated by the electron-withdrawing effect of the nitrogen atoms in the pyrazine ring .

Esterification and Hydrolysis Route

Another potential route involves the preparation of 5-isobutoxypyrazine-2-carboxylic acid ester followed by selective hydrolysis. Information from patent literature describing pyrazine-2-carboxylic acid ester production suggests that this approach could be adapted for the target compound . The synthesis would involve:

  • Reaction of appropriately substituted pyrazine precursors with isobutyl alcohol in the presence of an acid catalyst (such as sulfuric acid or ion-exchange resins)

  • Azeotropic dehydration to drive the reaction to completion

  • Hydrolysis of the ester to yield the desired carboxylic acid

Synthesis of Related Pyrazine Carboxylic Acids

The patent described in search result outlines a process for preparing 5-methyl pyrazine-2-carboxylic acid, which offers insights into potential synthetic approaches for 5-isobutoxypyrazine-2-carboxylic acid:

  • Cyclization: Using pyruvic aldehyde and o-phenylenediamine as basic raw materials to form the pyrazine ring through a ring-closure reaction in the presence of sodium pyrosulfite catalyst

  • Oxidation: Using inorganic oxidizers to introduce functional groups at specific positions

  • Acidification and decarboxylation: Controlled acid-mediated reactions to obtain the desired substitution pattern

  • Extraction and purification: Using butanone as a solvent for extraction followed by crystallization

An alternative approach described for 2-methylpyrazine-5-carboxylic acid involves:

  • Condensation of diaminomaleonitrile with acetone aldoxime in the presence of dilute inorganic acid

  • Hydrolysis followed by selective in-situ decarboxylation of the intermediate in aqueous acid

These methods could potentially be adapted for the synthesis of 5-isobutoxypyrazine-2-carboxylic acid by modifying the starting materials or introducing additional steps for the incorporation of the isobutoxy group.

Related Compounds and Comparative Analysis

Structural Analogs

Table 2 presents a comparison of 5-isobutoxypyrazine-2-carboxylic acid with structurally related compounds, highlighting the diversity of pyrazine carboxylic acid derivatives.

CompoundMolecular FormulaMolecular Weight (g/mol)Key FeatureSource
5-Isobutoxypyrazine-2-carboxylic acidC₉H₁₂N₂O₃196.20Isobutoxy group at position 5
5-Isobutylpyrazine-2-carboxylic acidC₉H₁₂N₂O₂180.20Direct isobutyl attachment
5-(tert-Butyl)pyrazine-2-carboxylic acidC₉H₁₂N₂O₂180.20Branched tert-butyl group
5-Methylpyrazine-2-carboxylic acidC₆H₆N₂O₂138.12Methyl substituent
5-Benzoyl-pyrazine-2-carboxylic acidC₁₂H₈N₂O₃228.20Aromatic benzoyl group
5-Chloro-pyrazine-2-carboxylic acid isobutyl esterC₉H₁₁ClN₂O₂214.65Chloro substituent and ester
5-Bromopyrazine-2-carboxylic acidC₅H₃BrN₂O₂203.00Bromo substituent
5-Amino-pyrazine-2-carboxylic acidC₅H₅N₃O₂139.11Amino group at position 5

Structure-Activity Relationship Analysis

A comparative analysis of the structural features among pyrazine derivatives reveals several patterns that may influence their biological and chemical properties:

  • The isobutoxy group in 5-isobutoxypyrazine-2-carboxylic acid introduces a flexible, moderately lipophilic substituent that differs significantly from the more rigid tert-butyl group in 5-(tert-butyl)pyrazine-2-carboxylic acid or the directly attached isobutyl group in 5-isobutylpyrazine-2-carboxylic acid .

  • The presence of the oxygen atom in the isobutoxy group provides an additional hydrogen bond acceptor site compared to alkyl-substituted analogs, potentially enhancing interactions with biological targets .

  • The moderate size and flexibility of the isobutoxy group may offer a balance between the smaller methyl substituent in 5-methylpyrazine-2-carboxylic acid and the larger, more rigid benzoyl group in 5-benzoyl-pyrazine-2-carboxylic acid, potentially optimizing binding to specific protein pockets .

  • Compared to halogenated derivatives like 5-bromopyrazine-2-carboxylic acid or 5-chloro-pyrazine-2-carboxylic acid, the isobutoxy substituent imparts greater lipophilicity without the potential toxicity concerns associated with halogen substituents .

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